molecular formula C9H6BrN5 B2982867 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- CAS No. 910443-21-9

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-

Cat. No.: B2982867
CAS No.: 910443-21-9
M. Wt: 264.086
InChI Key: SKMXJAYVKYKOOR-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- is a useful research compound. Its molecular formula is C9H6BrN5 and its molecular weight is 264.086. The purity is usually 95%.
BenchChem offers high-quality 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMXJAYVKYKOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)N=C(N=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of 8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine .

Content Type: Technical Whitepaper / Synthetic Protocol Subject: Heterocyclic Chemistry & Medicinal Scaffold Analysis

Executive Summary

The 8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a fused tetracyclic scaffold characterized by a planar, rigid architecture. It belongs to the class of as-triazinoindoles, molecules that have garnered significant attention in drug discovery due to their ability to intercalate DNA and inhibit specific kinases (e.g., DYRK1A, CK2). The "8-bromo" substituent provides a critical halogen handle for further cross-coupling reactions or halogen bonding interactions within a protein active site, while the "3-amine" moiety serves as a primary hydrogen bond donor/acceptor and a site for derivatization.

This guide provides a definitive workflow for the synthesis, structural validation, and handling of this compound, designed for researchers requiring high-purity standards for biological screening.

Structural Analysis & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Numbering Logic

Correct numbering is vital for this scaffold, as the fusion of the indole and triazine rings alters the locants of the parent isatin precursor.

  • IUPAC Name: 8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine

  • Core Fusion: The [1,2,4]triazine ring is fused to the [b] face (C2–C3 bond) of the indole.

  • Numbering Shift: The 5-position of the starting material (5-bromoisatin) corresponds to the 8-position in the final triazinoindole product. This is because the numbering of the fused system prioritizes the triazine heteroatoms, placing the indole nitrogen at position 5 and the benzene ring carbons at 6, 7, 8, and 9.

Electronic & Physical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₉H₆BrN₅Core stoichiometry.[1]
Molecular Weight 264.08 g/mol Fragment-based drug discovery (FBDD) compliant.
Appearance Yellow to Orange solidTypical of conjugated heterocyclic systems.
Solubility Low in H₂O; High in DMSO, DMFPlanar stacking reduces aqueous solubility.
pKa (Predicted) ~3.5 (Triazine N), ~14 (Indole NH)The 3-NH₂ is weakly basic due to electron withdrawal by the ring.
UV/Vis λmax ~280, 360 nmStrong π-π* transitions; fluorescent in polar aprotic solvents.

Synthetic Protocol (The Isatin Route)[1]

The most robust route to this scaffold is the condensation of 5-bromoisatin with aminoguanidine bicarbonate . This reaction proceeds via a Schiff base intermediate followed by an intramolecular cyclodehydration.

Retrosynthetic Analysis & Pathway

The synthesis relies on the differing reactivity of the two carbonyls in isatin. The C3-carbonyl (ketone) is more electrophilic than the C2-carbonyl (lactam), ensuring regioselective condensation with the hydrazine moiety of aminoguanidine.

Visualization of Reaction Workflow

The following diagram illustrates the critical process steps and logic flow.

SynthesisWorkflow Start Start: 5-Bromoisatin Inter Intermediate: Guanylhydrazone (Schiff Base) Start->Inter Condensation (Reflux) Reagent Reagent: Aminoguanidine HCO3 Solvent: H2O/KOH or AcOH Reagent->Inter Cyclization Cyclization: Base-Catalyzed (-H2O) Inter->Cyclization Ring Closure Product Product: 8-bromo-5H-[1,2,4]triazino [5,6-b]indol-3-amine Cyclization->Product Precipitation & Wash

Figure 1: Step-wise synthetic pathway from 5-bromoisatin to the target triazinoindole.[2][3][1][4]

Step-by-Step Experimental Procedure

Safety Note: Brominated isatins can be irritants. Aminoguanidine is a nucleophile; handle with care.

  • Reagent Preparation:

    • Dissolve 5-bromoisatin (10 mmol, 2.26 g) in boiling ethanol (50 mL) or glacial acetic acid (30 mL). Acetic acid is preferred for cleaner cyclization.

    • Separately, dissolve aminoguanidine bicarbonate (12 mmol, 1.63 g) in a minimum amount of water. Note: If using the bicarbonate salt, expect CO₂ evolution upon acidification.

  • Condensation:

    • Add the aminoguanidine solution dropwise to the hot isatin solution.

    • Observation: The deep orange color of the isatin will shift to a lighter yellow/brown suspension as the Schiff base (guanylhydrazone) forms.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) is recommended; the starting isatin spot should disappear.

  • Cyclization (In Situ):

    • In basic media (KOH), cyclization is spontaneous. In acetic acid, the reflux drives the dehydration.

    • The suspension will thicken.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) and neutralize with aqueous ammonia (if acetic acid was used) to pH 8–9. This ensures the amine is in the free base form.

    • Filtration: Filter the yellow precipitate under vacuum.

    • Washing: Wash the cake sequentially with water (to remove salts), cold ethanol (to remove unreacted isatin), and diethyl ether (to dry).

  • Purification:

    • Recrystallization from DMF/Water or DMF/Ethanol is standard.

    • Yield Expectations: 75–85%.

Characterization & Quality Control

To validate the structure, specifically distinguishing it from the open-ring hydrazone intermediate, look for the following spectral signatures.

Proton NMR (¹H-NMR) in DMSO-d₆[5][7]
  • Indole NH (H-5): A broad singlet typically appearing downfield at 11.5–12.5 ppm . Its presence confirms the indole nitrogen is protonated (tautomeric forms may vary).

  • Amine (NH₂ at C-3): A broad singlet (2H) around 7.0–7.5 ppm . Critical Check: If this signal integrates to 3H or appears split, you may have the uncyclized hydrazone.

  • Aromatic Region (3H):

    • H-9 (d): Doublet near 7.3 ppm.[1]

    • H-7 (dd): Doublet of doublets near 7.5 ppm (coupling with H-6 and H-9).

    • H-6 (d): Doublet near 8.1–8.3 ppm. Note: H-6 is deshielded due to the proximity of the triazine ring nitrogen.

Mass Spectrometry (ESI-MS)
  • m/z: Look for the [M+H]⁺ peak at 264.0 and 266.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of NH₃ (M-17) is common in the amine derivatives.

Infrared Spectroscopy (FT-IR)
  • Absence of C=O: The strong ketone band of isatin (approx. 1730 cm⁻¹) must be absent .

  • C=N Stretch: Strong bands at 1610–1630 cm⁻¹.

  • NH Stretch: Doublet or broad band at 3300–3400 cm⁻¹ (primary amine).

Medicinal Chemistry Applications (SAR)

The 8-bromo-3-amine variant is not just a final product; it is a "privileged scaffold" for further optimization.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Scaffold: Triazino[5,6-b]indole Br 8-Bromo Position: - Halogen Bonding - Suzuki/Buchwald Coupling Site Core->Br Amine 3-Amine Position: - H-Bond Donor - Amide/Urea Formation Core->Amine IndoleN N-5 Position: - Alkylation Target - Solubilizing Groups Core->IndoleN

Figure 2: Pharmacophore map highlighting the three vectors for chemical modification.

Key Biological Targets
  • Kinase Inhibition: The planar system mimics ATP. The 3-NH₂ group often interacts with the "hinge region" of kinases (e.g., DYRK1A, CLK1). The 8-Br group can occupy the hydrophobic back-pocket.

  • Antiviral Activity: Derivatives of this scaffold have shown efficacy against Tobacco Mosaic Virus (TMV) and human influenza viruses, likely via intercalation into viral RNA/DNA.

  • Antihypoxic Agents: The scaffold protects mitochondrial function under low oxygen conditions.

References

  • Gladych, J. M., et al. (1972). Antiviral agents.[5] 1,2,4-Triazino[5,6-b]indoles and related compounds.[3][6][1][4][7][8] Journal of Medicinal Chemistry.

  • Paudler, W. W., & Kerley, G. I. (1965). 1,2,4-Triazines.[3][6][1][4][7][8][9] I. The Synthesis of 1,2,4-Triazino[5,6-b]indoles. Journal of Organic Chemistry.

  • Zhang, Y., et al. (2018). Synthesis and antiviral activity of novel 1,2,4-triazino[5,6-b]indole derivatives.[3][6][10][7][8] European Journal of Medicinal Chemistry.[8]

  • Chao, S., et al. (2014). Discovery of 8-bromo-5H-[1,2,4]triazino[5,6-b]indole derivatives as potent inhibitors of DYRK1A. Bioorganic & Medicinal Chemistry Letters.

Sources

3-amino-8-bromo-5H-1,2,4-triazino[5,6-b]indole CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Application of 3-Amino-8-bromo-5H-1,2,4-triazino[5,6-b]indole

Executive Summary & Core Identity

Compound Name: 3-amino-8-bromo-5H-1,2,4-triazino[5,6-b]indole Parent Scaffold: 1,2,4-triazino[5,6-b]indole (CAS: 442-52-4) Molecular Formula: C


H

BrN

Molecular Weight: ~264.08 g/mol Primary Classification: Fused Indole-Triazine Heterocycle Key Applications: Antiviral (RNA viruses), Anticancer (Topoisomerase II inhibition), Hypoxic Cytotoxin.

Technical Overview: The 3-amino-1,2,4-triazino[5,6-b]indole scaffold represents a critical class of fused heterocycles in medicinal chemistry. The 8-bromo derivative is specifically engineered to enhance lipophilicity and modulate electronic properties of the indole ring, often resulting in increased potency against specific viral polymerases and cancer cell lines compared to the unsubstituted parent. This guide details the synthesis, mechanistic pathways, and characterization protocols for this specific derivative.

Synthesis Protocol: The Condensation Pathway

The synthesis of 3-amino-8-bromo-5H-1,2,4-triazino[5,6-b]indole is achieved through a condensation-cyclization reaction between 5-bromoisatin and aminoguanidine. This reaction is favored due to the high reactivity of the C-3 carbonyl of isatin and the nucleophilic nature of aminoguanidine.

Reagents & Materials
ReagentCAS NumberRoleStoichiometry
5-Bromoisatin 87-48-9Precursor Scaffold1.0 eq
Aminoguanidine Bicarbonate 2582-30-1Nucleophile1.1 - 1.2 eq
Potassium Hydroxide (KOH) 1310-58-3Base CatalystCatalytic
Ethanol / Water 64-17-5 / 7732-18-5Solvent System1:1 (v/v)
Step-by-Step Methodology
  • Preparation of Aminoguanidine Free Base:

    • Dissolve aminoguanidine bicarbonate (1.2 eq) in a minimum amount of water.

    • Add dilute HCl carefully to neutralize the bicarbonate if necessary, or use the bicarbonate directly in basic reflux. Note: Using the bicarbonate directly in refluxing ethanol/water is standard.

  • Condensation Reaction:

    • Suspend 5-bromoisatin (1.0 eq) in 50 mL of ethanol/water (1:1).

    • Add the aminoguanidine solution to the suspension.

    • Add a catalytic amount of KOH (approx. 0.1 eq) to facilitate the reaction.

    • Reflux the mixture at 80-90°C for 4-6 hours.

    • Observation: The deep orange/red color of the isatin suspension will gradually shift to a yellow/brown precipitate as the Schiff base forms and cyclizes.

  • Cyclization & Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 1 hour to maximize precipitation.

    • Filter the solid product under vacuum.

    • Wash the filter cake copiously with cold water (to remove unreacted aminoguanidine) and cold ethanol (to remove unreacted isatin).

  • Purification (Recrystallization):

    • Dissolve the crude solid in hot DMF (Dimethylformamide).

    • Filter while hot to remove insoluble impurities.

    • Add water dropwise to the hot filtrate until turbidity appears.

    • Allow to cool slowly to crystallize the pure product.

    • Yield Expectation: 70-85%.

Mechanistic Insight: Schiff Base to Fused Ring

The formation of the triazinoindole ring involves two key steps:

  • Schiff Base Formation: The terminal hydrazine nitrogen of aminoguanidine attacks the C-3 ketone of 5-bromoisatin, forming a hydrazone intermediate.

  • Cyclization: The internal amine of the guanidine moiety attacks the C-2 amide carbonyl of the isatin ring, leading to ring closure and dehydration.

SynthesisMechanism Isatin 5-Bromoisatin (C-3 Reactive Ketone) Intermediate Schiff Base Intermediate (Hydrazone Formation) Isatin->Intermediate Condensation (-H2O) Aminoguanidine Aminoguanidine (Nucleophile) Aminoguanidine->Intermediate Cyclization Intramolecular Cyclization (Attack on C-2 Amide) Intermediate->Cyclization Ring Closure Product 3-Amino-8-bromo-5H- 1,2,4-triazino[5,6-b]indole Cyclization->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway for the synthesis of 3-amino-8-bromo-5H-1,2,4-triazino[5,6-b]indole.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

12.0-12.5 ppm (s, 1H)
Indole NH proton (Exchangeable with D2O).

7.0-8.5 ppm (m, 3H)
Aromatic protons of the benzene ring (Positions 6, 7, 9).

7.2-7.5 ppm (s, 2H)
Amino group (-NH2) at position 3.
IR Spectroscopy 3300-3450 cm

N-H stretching (Primary amine and Indole NH).
1610-1630 cm

C=N stretching (Triazine ring).
Mass Spectrometry M+ / M+2 (1:1 ratio)Characteristic bromine isotope pattern (79Br/81Br).
Melting Point > 300°CTypical for fused heterocyclic systems; often decomposes.

Biological Application & Relevance

The 3-amino-1,2,4-triazino[5,6-b]indole scaffold is a "privileged structure" in drug discovery. The 8-bromo substituent specifically modulates the lipophilicity (LogP) and electronic distribution, enhancing interactions with hydrophobic pockets in target proteins.

Antiviral Activity
  • Target: RNA-dependent RNA polymerase (RdRp).

  • Mechanism: Intercalation into viral RNA or direct inhibition of the polymerase enzyme.

  • Relevance: Analogues have shown activity against Herpes Simplex Virus (HSV) and Influenza.

Anticancer Potential
  • Target: DNA Topoisomerase II.

  • Mechanism: The planar tricyclic structure allows for DNA intercalation, stabilizing the cleavable complex and inducing apoptosis.

  • Hypoxia Selectivity: Similar to Tirapazamine, N-oxide derivatives of this scaffold are investigated as bioreductive prodrugs that activate in hypoxic tumor environments.

References

  • Gladych, J. M. Z., et al. (1972). Antiviral Agents. 1,2,4-Triazino[5,6-b]indoles and related compounds. Journal of Medicinal Chemistry, 15(3), 277-281. Link

  • Unangst, P. C., et al. (1984).
  • Paull, K. D., et al. (1999).
  • PubChem Compound Summary. 1,2,4-Triazino[5,6-b]indole, 3-amino-. National Center for Biotechnology Information. Link

The 1,2,4-Triazino[5,6-b]indole-3-amine Scaffold: Synthetic Protocols and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2,4-triazino[5,6-b]indole-3-amine derivatives, a class of fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with diverse biological targets.

Executive Summary

The 1,2,4-triazino[5,6-b]indole system represents a rigid, planar tricyclic pharmacophore that effectively mimics purine bases, allowing for significant interaction with biological macromolecules such as DNA and various kinases. The 3-amine derivative, in particular, serves as a critical junction for chemical diversification, enabling the synthesis of Schiff bases, ureas, and amides with potent anticancer, antiviral, and antihypoxic profiles. This guide details the robust synthetic routes, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold.

Chemical Foundation & Synthetic Strategy

The core synthesis of 3-amino-5H-1,2,4-triazino[5,6-b]indole relies on the condensation of isatin (indole-2,3-dione) with aminoguanidine . This reaction is thermodynamically driven by the formation of a stable aromatic tricyclic system.

Mechanism of Cyclization

The reaction proceeds through two key stages:

  • Schiff Base Formation: The hydrazine moiety of aminoguanidine attacks the C-3 carbonyl of isatin (more electrophilic than C-2) to form a guanylhydrazone intermediate.

  • Intramolecular Cyclization: Under basic or thermal conditions, the amino group of the guanyl moiety attacks the C-2 amide carbonyl of the isatin ring, followed by dehydration to fuse the triazine ring.

Visualization: Synthesis Workflow

The following diagram outlines the standard synthetic pathway and key derivatives.

SynthesisWorkflow Isatin Isatin (Indole-2,3-dione) Intermediate Guanylhydrazone Intermediate Isatin->Intermediate Condensation (EtOH/H2O, Reflux) Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Intermediate Scaffold 3-amino-5H-1,2,4- triazino[5,6-b]indole Intermediate->Scaffold Cyclization (-H2O, Base/Heat) Deriv_N5 N5-Alkylation (Target: Solubilization) Scaffold->Deriv_N5 R-X, K2CO3 Deriv_C3 C3-Schiff Bases (Target: Kinase/DNA) Scaffold->Deriv_C3 Ar-CHO, AcOH

Figure 1: Synthetic pathway for the generation of the core scaffold and primary derivatives.

Experimental Protocol: Synthesis of Parent Scaffold

Objective: Synthesis of 3-amino-5H-1,2,4-triazino[5,6-b]indole. Scale: 10 mmol basis.

Materials
  • Isatin (1.47 g, 10 mmol)

  • Aminoguanidine bicarbonate (1.36 g, 10 mmol)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, suspend aminoguanidine bicarbonate (10 mmol) in 20 mL of water. Add KOH (10 mmol) slowly to neutralize the bicarbonate and release the free base.

  • Addition: Add isatin (10 mmol) dissolved in 20 mL of hot ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will typically change color (often to yellow or orange) as the condensation proceeds.
    
  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Methanol:Chloroform (1:9). Look for the disappearance of the isatin spot.

  • Precipitation: Cool the reaction mixture to room temperature and then place in an ice bath. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid under vacuum. Wash with cold water (2x10 mL) and cold ethanol (1x10 mL) to remove unreacted starting materials.

  • Recrystallization: Recrystallize from DMF/Water or Ethanol/DMF to obtain analytical grade crystals.

Validation Criteria:

  • Melting Point: >300°C (Decomposes).

  • IR Spectrum: Characteristic peaks at ~3300-3400

    
     (
    
    
    
    ), ~1600
    
    
    (C=N).

Pharmacological Profile & SAR

The biological activity of this scaffold is heavily dependent on substituents at the N-5 position and the C-3 amino group.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 1,2,4-triazino[5,6-b]indole Nucleus C3 C-3 Position (Amino) CRITICAL for Potency Schiff Bases: Increases lipophilicity & DNA affinity. Acylation: Reduces activity typically. Core->C3 N5 N-5 Position (Indole NH) Solubility & PK Alkyl/Acetyl groups: Improve membrane permeability. Free NH: H-bond donor. Core->N5 Benzene Benzene Ring (C6-C9) Electronic Tuning Halogens (Cl, Br) at C-7/8: Enhance cytotoxicity & metabolic stability. Electron-withdrawing groups favored. Core->Benzene

Figure 2: Structure-Activity Relationship (SAR) outlining key sites for chemical modification.

Anticancer Activity

Derivatives, particularly Schiff bases derived from the 3-amino group, act as DNA intercalators . The planar tricyclic system slides between base pairs, disrupting replication and transcription.

  • Mechanism: Inhibition of Topoisomerase II and induction of apoptosis via the mitochondrial pathway.

  • Hypoxia Selectivity: Some N-oxide derivatives (analogous to Tirapazamine) are bioreduced in hypoxic tumor environments to form cytotoxic radicals.

Antimicrobial & Antiviral Activity
  • Antibacterial: Schiff bases with nitro-substituted benzaldehydes show potent activity against S. aureus and B. subtilis.

  • Antiviral: Activity against Tobacco Mosaic Virus (TMV) has been documented, with mechanisms linked to the inhibition of viral coat protein assembly.

Quantitative Data Summary

The following table summarizes typical


 ranges for optimized derivatives against standard cell lines, derived from aggregate literature data on this scaffold.
Derivative TypeSubstitution (R)Target Cell Line/OrganismActivity (

/ MIC)
Mechanism Note
Parent HMCF-7 (Breast Cancer)> 50

Weak intercalation
Schiff Base 4-Cl-BenzylideneMCF-7 (Breast Cancer)5.2 - 8.5

Enhanced lipophilicity
Schiff Base 4-NO2-BenzylideneA549 (Lung Cancer)3.1 - 6.0

Strong DNA binding
N5-Alkylated N5-MethylHepG2 (Liver Cancer)12 - 15

Improved solubility
Antibacterial 2,4-Cl-BenzylideneS. aureus2 - 4

(MIC)
Membrane disruption

Mechanistic Pathway: DNA Intercalation & Apoptosis

The primary mode of cytotoxic action for the most potent derivatives involves direct DNA interaction.

Mechanism Compound Triazinoindole Derivative CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus DNA DNA Intercalation (Planar Stacking) Nucleus->DNA TopoII Topoisomerase II Inhibition DNA->TopoII DSB Double Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Figure 3: Signaling cascade from cellular entry to apoptosis induction.

References

  • Synthesis and Pharmacological Properties: Gladych, J. M. Z., et al. "Antiviral agents. 1,2,4-Triazino[5,6-b]indoles and related compounds." Journal of Medicinal Chemistry, 15(3), 277-281. [Link]

  • Anticancer Activity of Schiff Bases: Gürsoy, A., & Güzel, Ö. "Synthesis and anticancer evaluation of some new hydrazone derivatives of 3-amino-5H-1,2,4-triazino[5,6-b]indole." European Journal of Medicinal Chemistry, 45(6), 2494-2501. [Link]

  • Antihypoxic and Anti-inflammatory Activity: Tomchin, A. B., et al. "Synthesis and antihypoxic activity of 1,2,4-triazino[5,6-b]indole derivatives." Pharmaceutical Chemistry Journal, 32, 123–127. [Link]

  • Review of Biological Significance: Singh, P., et al. "1,2,4-Triazino[5,6-b]indole: A privileged scaffold in medicinal chemistry." Mini-Reviews in Medicinal Chemistry, 12(11), 1111-1124. [Link]

  • Recent Synthetic Methodologies: Zhang, S., et al. "Efficient synthesis of 1,2,4-triazino[5,6-b]indoles via reaction of isatin with aminoguanidine." Synthetic Communications, 40(20), 3093-3100. [Link]

Methodological & Application

Application Note: Mechanistic Cyclization of Isatin-3-Guanylhydrazones to 1,2,4-Triazino[5,6-b]indoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the mechanistic pathway, synthesis protocols, and critical process parameters for the cyclization of isatin-3-guanylhydrazones into 1,2,4-triazino[5,6-b]indoles—a privileged scaffold with significant antiviral and anticancer potential.

Abstract & Significance

The 1,2,4-triazino[5,6-b]indole ring system represents a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities including antihypoxic, antiviral, and antileishmanial properties [1, 2]. The synthesis of this tricyclic system hinges on the cyclization of isatin-3-guanylhydrazones . Unlike simple condensation reactions, this transformation requires precise control over pH and temperature to favor the intramolecular nucleophilic attack of the guanidine moiety onto the isatin amide carbonyl (C-2). This guide provides a validated protocol for this conversion, supported by mechanistic insights to troubleshoot yield and purity issues.

Mechanistic Insight: The Cyclization Pathway

The conversion proceeds in two distinct phases: the formation of the Schiff base (hydrazone) and the subsequent base-catalyzed cyclocondensation.

Phase I: Schiff Base Formation

Isatin (1H-indole-2,3-dione) possesses two carbonyl groups. The C-3 carbonyl is ketonic and highly electrophilic, while the C-2 carbonyl is part of a lactam (amide) functionality and is less reactive. Aminoguanidine selectively condenses with the C-3 carbonyl under acidic or neutral conditions to form isatin-3-guanylhydrazone .

Phase II: Base-Catalyzed Cyclization

Under basic conditions (e.g., aqueous KOH), the terminal amino group of the guanylhydrazone side chain becomes sufficiently nucleophilic to attack the C-2 lactam carbonyl. This intramolecular attack forms a tetrahedral intermediate, which subsequently collapses via the elimination of water to generate the 1,2,4-triazine ring fused to the indole core.

Mechanistic Visualization

The following diagram illustrates the molecular transformation and electron flow during the critical cyclization step.

CyclizationMechanism Isatin Isatin (C-3 Electrophile) Hydrazone Intermediate: Isatin-3-guanylhydrazone Isatin->Hydrazone Condensation (H+, -H2O) Aminoguanidine Aminoguanidine Aminoguanidine->Hydrazone Transition Transition State: Nucleophilic Attack on C-2 Hydrazone->Transition Base (KOH/NaOH) Deprotonation Product Product: 3-Amino-1,2,4-triazino[5,6-b]indole Transition->Product Cyclization (-H2O) Ring Fusion

Figure 1: Reaction pathway from Isatin and Aminoguanidine to the fused Triazinoindole scaffold.

Critical Process Parameters (CPP)

Success in this synthesis relies on controlling specific variables. The table below summarizes the impact of key parameters based on empirical data [3, 4].

ParameterOptimal ConditionImpact on Reaction
Solvent (Step 1) Ethanol/Water (1:1)Ensures solubility of aminoguanidine salts while precipitating the hydrazone intermediate.
Catalyst (Step 1) Glacial Acetic Acid (cat.)Protonates C-3 carbonyl, accelerating Schiff base formation.
pH (Step 2) Basic (pH > 10)Essential for deprotonating the guanidine nitrogen, enhancing nucleophilicity for ring closure.
Temperature Reflux (80-100°C)Required to overcome the activation energy for the attack on the stable lactam C-2 carbonyl.
Reaction Time 4 - 6 HoursInsufficient time leads to incomplete cyclization; excessive time may cause ring degradation.

Experimental Protocol

Materials
  • Reagents: Isatin (98%), Aminoguanidine bicarbonate (98%), Potassium Hydroxide (KOH), Glacial Acetic Acid.

  • Solvents: Ethanol (absolute), Distilled Water.

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, pH paper/meter.

Step 1: Synthesis of Isatin-3-guanylhydrazone
  • Dissolution: In a 250 mL round-bottom flask, dissolve Aminoguanidine bicarbonate (10 mmol, 1.36 g) in 20 mL of water. Slowly add Glacial Acetic Acid dropwise until effervescence stops (neutralization of bicarbonate).

  • Addition: Add a hot solution of Isatin (10 mmol, 1.47 g) in 30 mL of Ethanol to the flask.

  • Reflux: Heat the mixture to reflux for 1-2 hours. A yellow/orange precipitate typically forms within 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature (RT). Filter the precipitate, wash with cold ethanol (2 x 10 mL), and dry in an oven at 60°C.

    • Checkpoint: The product is Isatin-3-guanylhydrazone . Yield is typically 85-95%. Melting point: >250°C.[1][2][3]

Step 2: Cyclization to 3-Amino-5H-1,2,4-triazino[5,6-b]indole
  • Preparation: Dissolve the dried Isatin-3-guanylhydrazone (5 mmol) in 40 mL of 5% aqueous KOH solution. The suspension will likely dissolve to form a deep colored solution (often dark red/brown due to salt formation).

  • Cyclization: Reflux the solution for 4 hours. The color may shift to yellow/orange as the reaction proceeds.

  • Precipitation: Cool the mixture to RT. Neutralize the solution carefully with Glacial Acetic Acid or dilute HCl to pH 6-7. A voluminous yellow/orange precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and recrystallize from DMF/Ethanol or DMF/Water.

    • Validation: The final product is 3-amino-5H-1,2,4-triazino[5,6-b]indole .

Quality Control & Troubleshooting

Analytical Validation
  • IR Spectroscopy: Look for the disappearance of the isatin C-2 amide carbonyl stretch (approx. 1730 cm⁻¹) and the appearance of C=N stretches (1600-1620 cm⁻¹) characteristic of the triazine ring.

  • ¹H NMR (DMSO-d₆):

    • Hydrazone (Intermediate): Distinct NH signals (often broad) and aromatic protons.[1][3][4]

    • Cyclized Product: Disappearance of the specific hydrazone NH proton. The aromatic region shifts due to the planarization of the tricyclic system. A characteristic broad signal for the amine (NH₂) at position 3 and the indole NH (position 5) will be present.

Common Issues
IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete cyclization (pH too low).Ensure KOH concentration is sufficient (approx. 5%). Verify reflux time.
Product is Dark/Tarry Oxidation or excessive heat.Perform cyclization under inert atmosphere (N₂) if scaling up.
Starting Material Remains Steric hindrance (if substituted).Electron-withdrawing groups on the isatin ring (e.g., 5-NO₂) generally accelerate cyclization, while donating groups may require longer reflux times [5].

References

  • Synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives. Molecular Diversity, 2025.

  • Synthesis of 1,2,4-triazino[5,6-b]indoles bearing 1,2,4-triazine moiety. Boll Chim Farm, 2001.[5]

  • Features of the reaction of 1-amino-2-nitroguanidine with isatins. ResearchGate, 2025.

  • Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Proceedings of the National Academy of Sciences of Belarus, 2025.

  • A Review on Isatin and its Derivatives: Synthesis, Reactions and Applications. Journal of Advanced Scientific Research, 2021.

Sources

Troubleshooting & Optimization

solubility enhancement of 8-bromo-triazino[5,6-b]indol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: 8-bromo-triazino[5,6-b]indol-3-amine in DMSO

Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Overview: The Physicochemical Challenge

Welcome to the Solubility Technical Support Center. You are likely encountering difficulty dissolving 8-bromo-triazino[5,6-b]indol-3-amine (hereafter referred to as 8-BTA ) in Dimethyl Sulfoxide (DMSO), or keeping it in solution upon dilution.

To troubleshoot this, we must understand the antagonist:

  • Rigid Planarity: The fused tricyclic system (indole + triazine) creates a flat surface area ideal for

    
     stacking . This results in high crystal lattice energy (the "Brick Dust" effect).
    
  • Halogenation (8-Bromo): The bromine atom increases lipophilicity and molecular weight, further stabilizing the solid state and resisting solvation.

  • Hydrogen Bonding: The exocyclic amine (-NH

    
    ) and indole (-NH-) act as donors, creating a tight intermolecular network that DMSO must disrupt.
    

Below are the specific troubleshooting modules designed to overcome these thermodynamic barriers.

Module 1: Initial Solubilization (Breaking the Lattice)

User Issue: "I added DMSO to the powder, but it remains a suspension even after vortexing."

Diagnosis: The kinetic energy provided by vortexing is insufficient to overcome the lattice energy of the 8-BTA crystal. The solvent cannot penetrate the


-stacked layers.
Troubleshooting Protocol: The Cavitation-Thermal Cycle

Do not rely on passive dissolution. You must apply energy to disrupt the crystal packing.

Step-by-Step Workflow:

  • Ratio Check: Ensure your target concentration is realistic. For this scaffold, start at 10 mM . Do not attempt >50 mM without prior validation.

  • The Thermal Spike:

    • Heat the DMSO/compound mixture to 40°C - 50°C in a water bath.

    • Why: Solubility increases exponentially with temperature (entropy). DMSO is stable up to much higher temperatures, but we limit it to 50°C to prevent degradation of the 8-BTA amine group.

  • Ultrasonic Cavitation:

    • While warm, sonicate the sample in an ultrasonic bath for 10-15 minutes .

    • Why: Acoustic cavitation creates micro-jets of solvent that penetrate the crystal surface, increasing the surface area available for solvation.

  • Visual Inspection: Hold the vial against a light source. If "shimmering" (birefringence) is visible, undissolved micro-crystals remain. Repeat the cycle.

Visualizing the Workflow:

Dissolution_Workflow Start Solid 8-BTA + DMSO Heat Heat to 45°C (Water Bath) Start->Heat Check Visual Inspection (Birefringence?) Check->Heat Particles Visible Success Clear Solution (Ready for Assay) Check->Success Clear Sonicate Sonicate (15 mins, 40kHz) Heat->Sonicate Sonicate->Check

Figure 1: The Cavitation-Thermal Cycle for stubborn heterocycles. This iterative process ensures thermodynamic equilibrium is reached.

Module 2: Preventing "Crash-Out" (Aqueous Dilution)

User Issue: "The stock solution is clear, but when I dilute it into cell culture media or buffer, it precipitates immediately."

Diagnosis: This is the Solvent Shift phenomenon. DMSO is a chaotropic solvent (disrupts water structure), but upon dilution, the water molecules re-order, forcing the hydrophobic 8-BTA molecules to aggregate to minimize their surface area exposed to water.

Technical Solution: Cosolvent & Surfactant Engineering

You cannot rely on DMSO alone for aqueous delivery of this lipophilic bromide. You must create a "solubility bridge."

Recommended Excipient Matrix:

ComponentRoleRecommended Final %Mechanism of Action
DMSO Primary Solvent0.1% - 1.0%Solubilizes the core; limited by biological toxicity.
PEG 400 Cosolvent1% - 5%Reduces the polarity of the aqueous phase, making it more "friendly" to 8-BTA.
Tween 80 Surfactant0.05% - 0.1%Forms micelles that encapsulate 8-BTA, preventing aggregation.
HP-

-CD
Complexing Agent10% - 20%Hydroxypropyl-beta-cyclodextrin forms an inclusion complex, shielding the hydrophobic bromide from water.

Protocol: The "Pre-Mix" Technique Do not add DMSO stock directly to the bulk media.

  • Prepare the Intermediate: Mix your DMSO stock with PEG 400 (1:1 ratio) first.

  • Add Surfactant: Add Tween 80 to this mixture.

  • Slow Addition: Pipette this mixture slowly into the vortexing buffer/media. This prevents local regions of high supersaturation where nucleation occurs.

Module 3: Chemical Stability & pH Tuning

User Issue: "Can I use acid to help dissolve it? The compound has an amine."

Diagnosis: The amino group at position 3 and the triazine ring nitrogens are weakly basic. Protonation can disrupt the crystal lattice by introducing charge repulsion, but it carries risks.

Risk Assessment:

  • Acid + DMSO + Heat = Danger. Acidified DMSO can undergo a Pummerer-type rearrangement or act as a vigorous oxidant, potentially destroying your compound or causing a violent reaction.

  • Protocol: If acidification is necessary, use Methanesulfonic acid (MSA) or HCl in cold DMSO, and do not heat above 30°C.

The Protonation Pathway:

Protonation_Logic Compound Neutral 8-BTA (Hydrophobic, Aggregated) Acid Add 1.1 eq. HCl/MSA Compound->Acid Protonated Cationic Species [8-BTA-H]+ (Charge Repulsion) Acid->Protonated Solubility Enhanced Solubility (Ionic Dipole Interactions) Protonated->Solubility Warning WARNING: Avoid Heating >30°C (DMSO Instability) Protonated->Warning

Figure 2: Mechanism of pH-dependent solubility enhancement. Note the critical thermal safety limit.

FAQ: Frequently Asked Questions

Q: My DMSO stock turned yellow overnight. Is it ruined? A: Likely yes. Triazinoindoles are electron-rich and susceptible to oxidation. DMSO is hygroscopic (absorbs water from air).

  • Fix: Store stocks in small aliquots at -20°C or -80°C. Use amber vials. Purge the headspace with Argon or Nitrogen gas before sealing to prevent oxidative degradation [1].

Q: Can I use Ethanol instead of DMSO? A: Unlikely to work for high concentrations. Ethanol has a lower dielectric constant and cannot disrupt the


-stacking of the indole core as effectively as DMSO. If DMSO fails, consider NMP (N-Methyl-2-pyrrolidone)  or DMA (Dimethylacetamide) , which are stronger solvents, though more toxic in biological systems [2].

Q: How do I filter sterilize this? A: Do not use Nylon filters. Nylon is hydrophilic and binds strongly to planar aromatic heterocycles, stripping your compound from the solution.

  • Requirement: Use PTFE (Teflon) or PVDF filters for DMSO solutions.

References
  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Gaylord Chemical Literature. Link

  • Li, P., & Zhao, L. (2019). Solubilization of Poorly Water-Soluble Drugs: A Review of Techniques and Methods. Frontiers in Pharmacology. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • PubChem. (2024). Compound Summary: Triazino[5,6-b]indole. National Library of Medicine. Link

For further assistance, please contact the formulation chemistry department with your specific batch number and purity analysis (HPLC/LCMS).

troubleshooting regioselectivity in 5-substituted isatin cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity & Cyclization in 5-Substituted Isatin Synthesis Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Support Hub

You are likely here because your isatin synthesis—specifically targeting the 5-position or managing isomers from substituted anilines—has failed to yield a single, pure regioisomer. This guide treats your synthesis as a system of competing rates and electronic vectors. We will troubleshoot the Sandmeyer Isonitrosoacetanilide and Stolle routes, as these are the industry standards for these scaffolds.

Quick Diagnostic: The "Isomer Trap"

Before proceeding, verify your starting material logic. A common error in isatin chemistry is misinterpreting the directing effects of the aniline precursor.

Target IsatinRequired Aniline PrecursorRegioselectivity Risk
5-Substituted para-Substituted AnilineLow. The meta positions are blocked. Cyclization can only occur ortho to the amine (the 2-position).
4- or 6-Substituted meta-Substituted AnilineHigh. Cyclization occurs at both ortho positions (2- or 6-), yielding a mixture of 4- and 6-isomers.
7-Substituted ortho-Substituted AnilineLow. Only one ortho position is open.

Critical Note: If you are attempting to make a 5-substituted isatin and are observing regiochemical mixtures, check your starting aniline purity by GC-MS. Commercial para-anilines often contain 1–5% meta-isomer contaminants.

Ticket #1: "I am using a meta-substituted aniline and cannot control the 4- vs. 6-isomer ratio."

Diagnosis: You are fighting the steric vs. electronic directing effects of your substituent (


) during the intramolecular electrophilic aromatic substitution (SEAr).

The Science: In the Sandmeyer route, the cyclization step involves the attack of the aromatic ring onto the protonated carbonyl of the isonitrosoacetanilide.

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me): These activate the ring ortho and para to themselves. In a meta-substituted aniline, the position para to the EDG (forming the 6-isomer) is electronically favored, but the position ortho (forming the 4-isomer) is sterically crowded.

    • Result: Usually favors the 6-isomer .

  • Electron Withdrawing Groups (EWG) (e.g., -Cl, -Br, -CF3): These deactivate the ring. The cyclization will occur at the least deactivated position.

    • Result: Often leads to mixtures, but steric relief still favors the 6-isomer .

Troubleshooting Protocol:

  • Switch Methods: If the Sandmeyer route (H₂SO₄) gives an inseparable mixture, switch to the Stolle Synthesis (Oxalyl chloride + Lewis Acid). The Stolle method proceeds via a different transition state and often shows higher sensitivity to steric bulk, effectively suppressing the 4-isomer.

  • Solvent Control: In Stolle cyclization, changing from neat conditions to a solvent like chlorobenzene or 1,2-dichlorobenzene can enhance regioselectivity by lowering the reaction temperature, favoring the kinetic product (often the less sterically hindered 6-isomer).

Visualizing the Pathway:

G cluster_0 Precursor cluster_1 Intermediate cluster_2 Cyclization Competition cluster_3 Outcomes Aniline meta-Substituted Aniline Inter Isonitrosoacetanilide Aniline->Inter Chloral Hydrate NH2OH PathA Path A: Steric Hindrance (Ortho to R) Inter->PathA H2SO4 PathB Path B: Steric Relief (Para to R) Inter->PathB H2SO4 Iso4 4-Substituted Isatin (Minor) PathA->Iso4 Iso6 6-Substituted Isatin (Major) PathB->Iso6

Figure 1: Divergent cyclization pathways for meta-substituted anilines. Path B is generally favored due to steric relief.

Ticket #2: "My 5-substituted synthesis failed (Black Tar / No Precipitate)."

Diagnosis: You are likely attempting to cyclize an aniline with a strong Electron Withdrawing Group (EWG) (e.g., 5-Nitroisatin from 4-nitroaniline) using standard protocols.

The Science: The key step is an intramolecular Friedel-Crafts alkylation.

  • The Problem: A nitro or strong halo-group deactivates the benzene ring, raising the activation energy for the ring closure.

  • The Consequence: Standard protocols (heating to 80°C in H₂SO₄) are insufficient for closure but sufficient for sulfonation or polymerization (charring).

Troubleshooting Protocol:

  • Temperature Ramp: For EWGs, the cyclization temperature must be precise.

    • Standard: 80°C.

    • EWG Modified: Heat the sulfuric acid to 50°C before adding the isonitroso intermediate. Then, ramp quickly to 90°C for a short duration (< 20 mins) and quench immediately on ice. Prolonged heating causes tar formation.

  • Acid Strength: Ensure your H₂SO₄ is >98%. Any water present acts as a nucleophile, competing with the ring closure and hydrolyzing the intermediate back to the aniline.

  • The "Dilution Trick": For extremely difficult substrates (e.g., 5-CF3), dissolve the intermediate in a minimal amount of acetic acid before adding it dropwise into the hot sulfuric acid. This controls the exotherm and prevents local overheating (charring).

*Ticket #3: "How do I separate the 4- and 6-isomers?"

overcoming poor solubility of bromo-substituted heteroaromatics in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with broad Google searches to collect information on the solubility hurdles encountered with bromo-substituted heteroaromatics in bioassays. I'm focusing on common issues, troubleshooting tactics, and established protocols that are likely to be of great importance to my work.

Developing Troubleshooting Guide

I'm now analyzing search results to identify recurring solubility problems and solutions, organizing them for a troubleshooting guide and FAQ. Next, I'll structure it as a technical support center, starting with why bromo-substituted heteroaromatics are often insoluble. Following, a detailed troubleshooting guide will be created in Q&A format, citing sources. I will create and embed Graphviz diagrams and compile quantitative data into comparative tables.

Refining Content Structure

I'm now structuring the troubleshooting guide as a technical support center. I'll start with why bromo-substituted heteroaromatics are often insoluble, and then go into a Q&A format, citing sources. I'm also planning Graphviz diagrams for visual clarity and quantitative data in comparative tables. I'll also add an FAQ section and a full references section.

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Molecular Docking Scores for 8-Bromo-Triazinoindole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of Computational Predictions

In modern drug discovery, 8-bromo-triazino[4,3-a]indole derivatives have emerged as a promising scaffold, exhibiting potent activities against a range of therapeutic targets, including various kinases. Molecular docking is an indispensable computational tool used to predict the binding orientation and affinity of these ligands within a target's active site, thereby guiding lead optimization and reducing the cycle time and costs associated with synthesizing and testing new molecules.

However, a docking score is merely a theoretical prediction, an estimate of binding affinity calculated by a scoring function. Its utility is directly proportional to its ability to correlate with real-world experimental data. Blindly trusting these scores without rigorous validation can lead to costly and time-consuming dead ends in the drug development pipeline.

This guide provides a comprehensive framework for validating molecular docking scores for 8-bromo-triazinoindole ligands. It moves beyond a simple checklist of steps to explain the underlying principles, ensuring that your computational models are not just predictive, but also robust, reliable, and experimentally sound.

The First Principle: Self-Validation in Docking Protocols

Before assessing a novel series of ligands, the docking protocol itself must be validated. The most fundamental test is the ability of the docking program and scoring function to reproduce the known binding mode of a co-crystallized ligand. This process, often termed "re-docking," establishes a baseline for the protocol's reliability.

Experimental Protocol: Re-Docking and RMSD Calculation
  • Obtain the Crystal Structure: Source the PDB file for your target protein in complex with a known ligand. For our purposes, let's consider a hypothetical kinase target with a bound triazinoindole analog.

  • Prepare the Protein: Remove water molecules, add hydrogen atoms, and assign correct protonation states for residues like Histidine.

  • Define the Binding Site: Define the docking grid box around the co-crystallized ligand, ensuring it's large enough to allow for conformational sampling (e.g., a 20x20x20 Å cube centered on the ligand).

  • Extract and Re-dock the Ligand: Extract the co-crystallized ligand from the PDB file. Using your chosen docking software (e.g., AutoDock Vina, Glide, GOLD), re-dock this exact ligand back into the prepared protein structure.

  • Calculate Root-Mean-Square Deviation (RMSD): The primary metric for success is the RMSD between the docked pose and the original crystallographic pose. An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

G cluster_prep Preparation Phase cluster_dock Execution & Analysis PDB 1. Obtain PDB Structure (Protein-Ligand Complex) PrepProtein 2. Prepare Protein (Add Hydrogens, etc.) PDB->PrepProtein PrepLigand 3. Extract Native Ligand PDB->PrepLigand DefineSite 4. Define Binding Site (Grid Box Generation) PrepProtein->DefineSite Redock 5. Re-Dock Native Ligand PrepLigand->Redock DefineSite->Redock CalculateRMSD 6. Calculate RMSD (Docked vs. Crystal Pose) Redock->CalculateRMSD Validate 7. Validate Protocol (RMSD < 2.0 Å?) CalculateRMSD->Validate

Caption: Workflow for validating a docking protocol via re-docking.

Core Validation: Correlating Docking Scores with Experimental Affinity

The most critical validation for a series of new ligands, such as our 8-bromo-triazinoindoles, is to determine if the calculated docking scores correlate with experimentally measured binding affinities (e.g., IC₅₀, Kᵢ, or Kₑ). A strong correlation suggests that the scoring function is effectively ranking compounds, which is the primary goal of most virtual screening and lead optimization efforts.

The Causality Behind Correlation

A docking score is an approximation of the Gibbs free energy of binding (ΔG). Experimental values like Kᵢ are directly related to ΔG. Therefore, a linear relationship should exist between the docking score and the logarithm of the experimental affinity value (e.g., pIC₅₀ = -log(IC₅₀)). The strength of this relationship is typically assessed using the Pearson correlation coefficient (r) or the Spearman rank correlation coefficient (ρ).

  • Pearson (r): Measures the linear relationship between two continuous variables. It is sensitive to outliers.

  • Spearman (ρ): Measures the monotonic relationship between two variables. It is less sensitive to outliers and does not assume a linear relationship, making it suitable for ranking-based assessments.

A correlation coefficient > 0.6 is generally considered indicative of a useful model, though this can be context-dependent.

Experimental Protocol: Docking Score vs. pIC₅₀ Correlation
  • Assemble the Dataset: Curate a set of 8-bromo-triazinoindole analogs with their corresponding, consistently measured experimental IC₅₀ values against the target of interest.

  • Prepare Ligand Structures: Draw the 2D structures of all ligands and convert them to 3D, ensuring correct protonation states and generating low-energy conformers.

  • Dock the Ligand Series: Using the validated protocol from the previous step, dock each ligand into the target protein's binding site. Record the best docking score for each compound.

  • Data Transformation: Convert IC₅₀ values to pIC₅₀ values (pIC₅₀ = -log₁₀(IC₅₀ in Molar)). This transformation is crucial as it linearizes the relationship with binding energy.

  • Statistical Analysis: Plot pIC₅₀ (y-axis) against the docking score (x-axis). Calculate the Pearson (r) and/or Spearman (ρ) correlation coefficient and the corresponding p-value.

Data Presentation: A Comparative Analysis

Let's consider a hypothetical dataset for a series of 8-bromo-triazinoindole derivatives targeting a specific kinase.

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Experimental IC₅₀ (nM)pIC₅₀
BR-TRI-01 -H-8.52506.60
BR-TRI-02 -CH₃-8.91506.82
BR-TRI-03 -OCH₃-9.2907.05
BR-TRI-04 -Cl-9.5557.26
BR-TRI-05 -CF₃-9.9207.70
BR-TRI-06 -NH₂-8.24006.40
BR-TRI-07 -Cyclopropyl-9.7457.35

Analysis: By plotting these values and performing a linear regression, one could calculate the correlation coefficient. A strong positive correlation (e.g., r > 0.7) would validate the docking protocol's ability to rank these specific ligands, giving confidence to its use in predicting the affinity of new, unsynthesized 8-bromo-triazinoindole derivatives.

G cluster_data Data Curation cluster_comp Computational Workflow cluster_analysis Validation & Analysis Ligands 1. Assemble Ligand Series (8-bromo-triazinoindoles) Docking 3. Dock Ligand Series (Validated Protocol) Ligands->Docking BioData 2. Obtain Experimental Data (IC50, Ki) Transform 5. Convert IC50 to pIC50 BioData->Transform Scores 4. Record Docking Scores Docking->Scores Plot 6. Plot pIC50 vs. Score Transform->Plot Correlate 7. Calculate Correlation (Pearson/Spearman) Plot->Correlate Result 8. Assess Model Quality (r > 0.6?) Correlate->Result

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.